molecular formula C11H12BrN3O6 B14195430 2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate CAS No. 847992-81-8

2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate

Katalognummer: B14195430
CAS-Nummer: 847992-81-8
Molekulargewicht: 362.13 g/mol
InChI-Schlüssel: XZCKIMWIFWHGPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate is a chemical compound with the molecular formula C11H12N3O6Br. It is known for its applications in various fields of scientific research, particularly in organic synthesis and chemical analysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate typically involves the reaction of 2,4-dinitroaniline with ethyl 2-bromopropanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or water.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Nucleophilic Substitution: Products include substituted anilines or thiols.

    Reduction: Products include 2-(2,4-diaminoanilino)ethyl 2-bromopropanoate.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Chemical Analysis: As a reagent in analytical chemistry for detecting and quantifying specific functional groups.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate involves its interaction with nucleophiles and reducing agents. The nitro groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

  • 2-(2,4-Dinitroanilino)ethyl acetate
  • 2-(2,4-Dinitroanilino)ethyl chloride

Comparison: 2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate is unique due to the presence of both nitro and bromine functional groups, which confer distinct reactivity patterns. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Eigenschaften

CAS-Nummer

847992-81-8

Molekularformel

C11H12BrN3O6

Molekulargewicht

362.13 g/mol

IUPAC-Name

2-(2,4-dinitroanilino)ethyl 2-bromopropanoate

InChI

InChI=1S/C11H12BrN3O6/c1-7(12)11(16)21-5-4-13-9-3-2-8(14(17)18)6-10(9)15(19)20/h2-3,6-7,13H,4-5H2,1H3

InChI-Schlüssel

XZCKIMWIFWHGPJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.